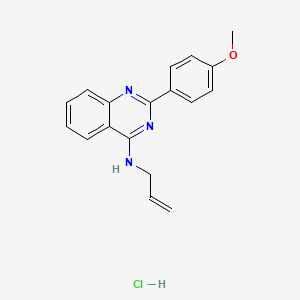![molecular formula C16H19Cl2NO3 B4942432 3-{[(3,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4942432.png)
3-{[(3,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study of complex organic compounds, including those with dichlorophenyl and carbonyl groups, plays a critical role in understanding the structural and functional diversity of synthetic organic chemistry. These compounds often serve as key intermediates in the synthesis of pharmaceuticals and materials with unique chemical and physical properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including esterification, amidation, and cyclization processes. For example, the one-step preparation and structural assignment of diorganotin(IV) derivatives derived from amino acids highlight the efficiency of synthesizing complex molecules from simpler ones through carbonylation and cyclization reactions (Beltrán et al., 2003).
Molecular Structure Analysis
Crystal structure determinations, such as X-ray diffraction, provide insights into the molecular geometry, bond lengths, and angles of complex organic compounds. The study of the crystal structure of 3,4-trans-4,5-trans-2-amino-3-cyano-1,3-diethyloxy carbonyl-4,5-di (4-chlorophenyl)cyclopentene, offers detailed molecular structure information, demonstrating the arrangement of functional groups and the overall molecular conformation (Zhou-Qing Long, 1998).
Chemical Reactions and Properties
Complex organic molecules can undergo a variety of chemical reactions, including hydrolysis, condensation, and redox reactions. The synthesis and reactions of the "most twisted amide" demonstrate how molecular structure can influence reactivity and stability, offering insights into the chemical properties of compounds with unusual geometries (Kirby et al., 2001).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are crucial for their application and handling. Studies on polymorphic forms of compounds provide valuable data on how different crystal arrangements can influence the physical properties of the same compound (Terol et al., 1994).
Chemical Properties Analysis
The chemical properties of organic compounds, such as acidity, basicity, and reactivity towards specific reagents, are essential for their functional application. The study of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid reveals how functional groups and molecular structure can impact chemical reactivity and binding properties (Baul et al., 2002).
Mécanisme D'action
Target of Action
A related compound with a 3,4-dichlorophenyl group has been suggested to inhibit the dual-specificity tyrosine phosphorylation-regulated kinase 1a (dyrk1a)-protein kinase b (pkb, akt) signaling pathway .
Mode of Action
Compounds with similar structures have been known to interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
The inhibition of the dyrk1a-pkb/akt pathway can have downstream effects on cell proliferation and survival, as this pathway plays a crucial role in regulating these cellular processes .
Result of Action
The inhibition of the dyrk1a-pkb/akt pathway could potentially lead to decreased cell proliferation and increased cell death .
Propriétés
IUPAC Name |
3-[(3,4-dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO3/c1-15(2)10(6-7-16(15,3)14(21)22)13(20)19-9-4-5-11(17)12(18)8-9/h4-5,8,10H,6-7H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVVCJOWADKOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198347 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-{[(3,4-Dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4942352.png)
![1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine](/img/structure/B4942356.png)

![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline](/img/structure/B4942390.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4942394.png)
![9-[(dimethylamino)methyl]-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4942402.png)

![allyl 2-{[3-(2-furyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4942409.png)

![4-chloro-2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4942422.png)

![4-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4942443.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4942449.png)
![5'-benzyl 3'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4942459.png)